molecular formula C21H15BrN2O5 B3880270 N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide

Cat. No. B3880270
M. Wt: 455.3 g/mol
InChI Key: UDXPVKCCAYEJEH-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide involves the inhibition of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression and cellular signaling pathways. BET proteins bind to acetylated histones and regulate the transcription of genes involved in various cellular processes, including cell proliferation and differentiation. N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the suppression of gene expression.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to induce apoptosis and inhibit cell proliferation by suppressing the expression of oncogenic genes. In addition, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has several advantages for lab experiments, including its high yield and purity, as well as its potency as a BET inhibitor. However, there are also some limitations to using N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the high potency of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide can make it difficult to determine the optimal concentration for experiments.

Future Directions

There are several future directions for the study of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide. One potential direction is to investigate the compound's effects in other diseases, such as neurodegenerative diseases and viral infections. In addition, further studies are needed to determine the optimal dosing and administration of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide in preclinical and clinical trials. Furthermore, the development of more potent and selective BET inhibitors could lead to the development of more effective therapies for various diseases.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. As a potent inhibitor of the BET family of proteins, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to suppress the expression of oncogenic genes and induce apoptosis in cancer cells. In addition, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c22-19-9-8-17(29-19)21(26)24-15(20(25)23-14-4-2-1-3-5-14)10-13-6-7-16-18(11-13)28-12-27-16/h1-11H,12H2,(H,23,25)(H,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPVKCCAYEJEH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NC3=CC=CC=C3)\NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide
Reactant of Route 5
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide
Reactant of Route 6
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.